molecular formula C25H28ClN3O2S B2992825 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide CAS No. 878055-57-3

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B2992825
CAS No.: 878055-57-3
M. Wt: 470.03
InChI Key: MJVXNSBCURUQFV-UHFFFAOYSA-N
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Description

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C25H28ClN3O2S and its molecular weight is 470.03. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Biological Activity

  • Research on chloroacetamide herbicides and their metabolites in human and rat liver microsomes sheds light on metabolic pathways and enzyme involvement, potentially relevant for understanding the metabolism of similar complex acetamide compounds. These studies highlight the carcinogenic potentials and the complex metabolic activation pathways involving cytochrome P450 isoforms (Coleman et al., 2000) (Coleman et al., 2000).

  • A series of indolin-1-yl-N-aryl acetamide derivatives were synthesized and evaluated for their antibacterial and antifungal activities, demonstrating the potential of acetamide derivatives in developing new antimicrobial agents (Debnath & Ganguly, 2015) (Debnath & Ganguly, 2015).

Synthesis and Chemical Properties

  • The synthesis and pharmacological investigation of thiazolidin-4-ones as anticonvulsants demonstrate the diverse chemical modifications and biological activities that can be explored with acetamide-related compounds, providing a template for the design of novel therapeutics (Senthilraja & Alagarsamy, 2012) (Senthilraja & Alagarsamy, 2012).

  • Another study involved the generation of a structurally diverse library through alkylation and ring closure reactions using a ketonic Mannich base derived from acetylthiophene, underscoring the versatility of acetamide derivatives in synthesizing a wide range of chemical structures (Roman, 2013) (Roman, 2013).

Properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfanyl-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClN3O2S/c1-18-10-11-19(14-21(18)26)27-24(30)17-32-23-15-29(22-9-5-4-8-20(22)23)16-25(31)28-12-6-2-3-7-13-28/h4-5,8-11,14-15H,2-3,6-7,12-13,16-17H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVXNSBCURUQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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